GSK 650394
Overview
Description
- GSK650394 is a small-molecule inhibitor targeting serum and glucocorticoid-regulated kinase 1 (SGK1). Its chemical structure is characterized by the following CAS number: 890842-28-1 .
- SGK1 is a gene regulated by androgens. Depletion of SGK1 expression weakens androgen-mediated growth in prostate cancer cell lines, making SGK1 inhibition a promising mechanism for prostate cancer therapy.
Mechanism of Action
Target of Action
GSK 650394, also known as 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid, is a novel inhibitor that primarily targets the Serum- and Glucocorticoid-regulated Kinase 1 (SGK1) and SGK2 . SGK1 is a target gene of androgen and plays a crucial role in various cellular processes, including cell growth and survival .
Mode of Action
This compound interacts with its targets, SGK1 and SGK2, by inhibiting their activities . It has been shown to suppress the activation of osteoclasts, cells responsible for bone resorption, by inhibiting the receptor activator of nuclear-κB ligand (RANKL)-mediated osteoclast formation . This inhibition is achieved by suppressing the activation of NF-κB and MAPK signaling pathways, regulating intracellular redox status, and downregulating the expression of nuclear factor of activated T cells c1 (NFATc1) .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the NF-κB and MAPK signaling pathways . These pathways play a critical role in the formation and activation of osteoclasts. By inhibiting these pathways, this compound suppresses osteoclast differentiation and prevents bone loss .
Pharmacokinetics
It is known that this compound is relatively non-toxic, with lc50 values of 41 μm in m1 cells and a lc50 greater than 100 μm in hela cells .
Result of Action
The primary result of this compound’s action is the inhibition of osteoclast differentiation and prevention of bone loss . It achieves this by suppressing the activation of NF-κB and MAPK signaling pathways, regulating intracellular redox status, and downregulating the expression of NFATc1 . In addition, this compound treatment has been shown to improve bone density in mice with ovariectomized-induced bone loss .
Preparation Methods
- Synthetic routes for GSK650394 are not widely documented in the literature. it is available commercially from suppliers.
- Industrial production methods are proprietary, but the compound can be obtained through chemical synthesis.
Chemical Reactions Analysis
- GSK650394 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported.
- Major products formed from these reactions are not extensively studied, but further investigation could reveal valuable insights.
Scientific Research Applications
- GSK650394 has been explored in diverse research areas:
Cancer Research: It inhibits SGK1-mediated epithelial transport and shows antiproliferative effects in LNCaP cells.
Neuroscience: GSK650394 counteracts reduced neural regeneration induced by cortisol, modulates Hedgehog signaling, and affects GR nuclear transport.
Virology: It inhibits influenza virus replication.
Other Fields: Additional studies have investigated its impact on pain behavior and protein interactions.
Comparison with Similar Compounds
- GSK650394’s uniqueness lies in its specific inhibition of SGK1. Similar compounds targeting SGK1 are not as well-characterized.
Biological Activity
GSK 650394 is a selective inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1), which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and metabolism. This compound has garnered attention for its potential therapeutic applications in conditions such as cancer and osteoporosis. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Name: 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
- Molecular Formula: C₁₈H₁₈N₂O₂
- Purity: ≥97%
This compound inhibits SGK1 with an IC50 of approximately 62 nM and SGK2 with an IC50 of about 103 nM, demonstrating over 30-fold selectivity against Akt and related kinases . This selectivity is significant for minimizing off-target effects in therapeutic applications.
Prostate Cancer Treatment
This compound has shown promising results in inhibiting androgen-stimulated growth in LNCaP cells, a human prostate carcinoma cell line. The compound exhibits an IC50 value of approximately 1 μM, indicating its effectiveness in reducing cell proliferation driven by androgens .
Table 1: Inhibitory Effects on LNCaP Cells
Compound | Target Kinase | IC50 (nM) | Effect on Cell Growth |
---|---|---|---|
This compound | SGK1 | 62 | Inhibition |
This compound | SGK2 | 103 | Inhibition |
Control | - | - | No inhibition |
Neuroprotective Effects
In a study examining ischemia-reperfusion injury, this compound demonstrated neuroprotective properties by decreasing the percentage of cortical infarct by 31% (p < 0.001). The compound also reduced NDRG1 phosphorylation and MMP2 protein levels in the ischemic-reperfused cortex, suggesting that SGK1 inhibition may mitigate blood-brain barrier disruption during cerebral ischemia-reperfusion injury .
Table 2: Neuroprotective Effects of this compound
Parameter | Control Group | This compound Group | p-value |
---|---|---|---|
Cortical Infarct (%) | +34% | -31% | <0.001 |
NDRG1 Phosphorylation (Relative) | Increased | Decreased | <0.05 |
MMP2 Protein Level | Increased | Decreased | <0.05 |
Osteoporosis Treatment
Research has indicated that this compound can inhibit osteoclast differentiation and prevent bone resorption. In vitro studies showed that it suppresses RANKL-mediated signaling pathways essential for osteoclastogenesis. Additionally, in vivo studies using ovariectomized mice demonstrated that this compound preserved bone mass and enhanced antioxidant enzyme activity, highlighting its potential as a therapeutic agent for osteoporosis .
Table 3: Effects on Osteoclastogenesis
Parameter | Control Group | This compound Group |
---|---|---|
Osteoclast Differentiation (%) | High | Low |
Bone Resorption Rate (%) | High | Low |
Antioxidant Activity (U/mg protein) | Low | High |
Properties
IUPAC Name |
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBGSNVCDAMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237532 | |
Record name | GSK-650394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890842-28-1 | |
Record name | GSK-650394 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-650394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-650394 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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